molecular formula C5H10O2 B3274997 1-Propene, 1,2-dimethoxy-, (Z)- CAS No. 61860-76-2

1-Propene, 1,2-dimethoxy-, (Z)-

Cat. No.: B3274997
CAS No.: 61860-76-2
M. Wt: 102.13 g/mol
InChI Key: GEUKUKFVTNEWIR-PLNGDYQASA-N
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Description

. This compound is characterized by its two methoxy groups attached to the first and second carbon atoms of a propene chain, with the double bond in the Z-configuration.

Preparation Methods

The synthesis of 1-Propene, 1,2-dimethoxy-, (Z)- typically involves the reaction of methanol with acetone in the presence of a catalyst. The process includes the following steps :

    Mixing methanol and acetone: The reactants are mixed in a specific ratio.

    Catalyst addition: A catalyst, such as an acid, is added to facilitate the reaction.

    Reaction conditions: The mixture is subjected to specific temperature and pressure conditions to promote the formation of 1-Propene, 1,2-dimethoxy-, (Z)-.

    Purification: The crude product is purified through distillation or other separation techniques to obtain the final compound with high purity.

Chemical Reactions Analysis

1-Propene, 1,2-dimethoxy-, (Z)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propene, 1,2-dimethoxy-, (Z)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propene, 1,2-dimethoxy-, (Z)- involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

1-Propene, 1,2-dimethoxy-, (Z)- can be compared with other similar compounds, such as:

The uniqueness of 1-Propene, 1,2-dimethoxy-, (Z)- lies in its specific configuration and the presence of methoxy groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

(Z)-1,2-dimethoxyprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(7-3)4-6-2/h4H,1-3H3/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUKUKFVTNEWIR-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/OC)/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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